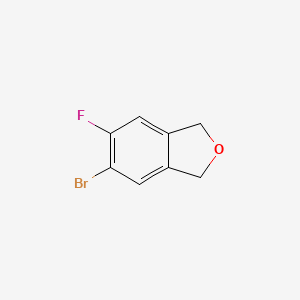

5-Bromo-6-fluoro-1,3-dihydroisobenzofuran

Description

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C8H6BrFO |

|---|---|

Molecular Weight |

217.03 g/mol |

IUPAC Name |

5-bromo-6-fluoro-1,3-dihydro-2-benzofuran |

InChI |

InChI=1S/C8H6BrFO/c9-7-1-5-3-11-4-6(5)2-8(7)10/h1-2H,3-4H2 |

InChI Key |

JJFZTDQXXQCJEG-UHFFFAOYSA-N |

Canonical SMILES |

C1C2=CC(=C(C=C2CO1)Br)F |

Origin of Product |

United States |

Synthetic Methodologies and Precursor Chemistry of 5 Bromo 6 Fluoro 1,3 Dihydroisobenzofuran

Regiospecific Synthesis of the 5-Bromo-6-fluoro-1,3-dihydroisobenzofuran Core

The regiospecific introduction of bromine and fluorine atoms onto the 1,3-dihydroisobenzofuran scaffold is a significant synthetic challenge. The following sections detail various approaches to achieve this with a high degree of control.

The synthesis of the this compound core can be envisioned to start from appropriately substituted ortho-xylenes or phthalic acid derivatives. A plausible synthetic route could commence with a commercially available fluorinated o-xylene (B151617) or phthalic anhydride (B1165640). The strategy would involve a sequence of reactions including nitration, reduction, diazotization, and halogenation to introduce the required substituents at the desired positions.

For instance, starting from a fluoro-o-xylene derivative, a selective bromination can be achieved. Subsequent benzylic bromination followed by cyclization with a suitable diol precursor would lead to the formation of the dihydroisobenzofuran ring. Alternatively, starting from a fluorinated phthalic acid derivative, reduction to the corresponding diol followed by a cyclization reaction can also yield the dihydroisobenzofuran core. The bromine can then be introduced via electrophilic aromatic substitution, where the directing effects of the existing substituents guide the regioselectivity.

A general representation of a multi-step synthesis is outlined below:

| Step | Reaction | Reagents and Conditions | Intermediate/Product |

| 1 | Nitration | HNO₃, H₂SO₄ | Nitrated o-xylene derivative |

| 2 | Reduction | H₂, Pd/C or SnCl₂, HCl | Amino-o-xylene derivative |

| 3 | Sandmeyer Reaction | NaNO₂, HBr, CuBr | Bromo-o-xylene derivative |

| 4 | Benzylic Bromination | N-Bromosuccinimide (NBS), light | Bis(bromomethyl)benzene derivative |

| 5 | Cyclization | Na₂S or other suitable nucleophile | This compound |

This table represents a generalized synthetic scheme and the specific reagents and conditions would need to be optimized for the target molecule.

The formation of the dihydroisobenzofuran ring is a key step in the synthesis of this compound. Several cyclization strategies can be employed to construct this heterocyclic system. One common method involves the reduction of a substituted phthalic anhydride or phthalide (B148349) to the corresponding diol, followed by an acid-catalyzed intramolecular cyclization.

Another approach is the condensation of a 1,2-bis(hydroxymethyl)benzene derivative. For instance, 4-bromo-5-fluoro-1,2-benzenedimethanol can undergo condensation in the presence of an acid catalyst, such as p-toluenesulfonic acid, to yield this compound. The precursor, 4-bromo-5-fluoro-1,2-benzenedimethanol, can be synthesized from the corresponding phthalic acid derivative by reduction.

Directed ortho-metalation (DoM) is a powerful tool for the regioselective functionalization of aromatic rings. This strategy relies on the use of a directing group to guide a strong base to deprotonate the adjacent ortho-position, creating a carbanion that can then be quenched with an electrophile.

In the context of synthesizing this compound, a suitable directing group attached to the benzene (B151609) ring can facilitate the introduction of the bromo and fluoro substituents in a controlled manner. For example, starting with a 1,3-dihydroisobenzofuran core bearing a directing group, sequential ortho-lithiation followed by quenching with an electrophilic fluorine source (e.g., N-fluorobenzenesulfonimide, NFSI) and then an electrophilic bromine source (e.g., 1,2-dibromoethane) could provide the desired product. The order of introduction of the halogens would be crucial and would depend on the directing group and reaction conditions.

The introduction of chirality into the 1,3-dihydroisobenzofuran scaffold is of significant interest, particularly for the synthesis of enantiomerically pure pharmaceutical agents. Stereoselective synthesis of chiral analogues of this compound can be achieved through various methods.

One approach involves the use of chiral auxiliaries to control the stereochemistry of key reactions. For instance, a chiral auxiliary can be attached to a precursor molecule to direct a facial-selective reaction, such as an asymmetric reduction or alkylation. Subsequent removal of the auxiliary would yield the enantiomerically enriched product.

Another strategy is the use of chiral catalysts for enantioselective transformations. For example, a prochiral substrate could undergo an asymmetric cyclization or a kinetic resolution catalyzed by a chiral metal complex or an organocatalyst to produce the desired chiral this compound analogue. The development of stereoselective fluorination reactions using chiral N-F reagents has also been reported, which could be applied to create fluorinated stereogenic centers with high enantioselectivity. nih.gov

Advanced Functional Group Interconversions and Derivatization at the Dihydroisobenzofuran Ring

Once the this compound core is synthesized, further modifications can be made to introduce additional complexity and to serve as a versatile building block for a variety of target molecules.

The bromine atom at the 5-position of the this compound ring is a versatile handle for a wide range of palladium-catalyzed cross-coupling reactions. nih.govnih.gov These reactions allow for the formation of new carbon-carbon and carbon-heteroatom bonds, providing access to a diverse array of derivatives.

Common palladium-catalyzed cross-coupling reactions that can be employed include:

Suzuki Coupling: Reaction with a boronic acid or ester to form a new carbon-carbon bond. This is a widely used method for creating biaryl structures.

Heck Coupling: Reaction with an alkene to form a new carbon-carbon bond, leading to the introduction of a vinyl group.

Sonogashira Coupling: Reaction with a terminal alkyne to introduce an alkynyl group.

Buchwald-Hartwig Amination: Reaction with an amine to form a new carbon-nitrogen bond.

Stille Coupling: Reaction with an organostannane reagent to form a carbon-carbon bond.

The general catalytic cycle for these reactions involves the oxidative addition of the aryl bromide to a palladium(0) complex, followed by transmetalation (for Suzuki, Stille) or carbopalladation (for Heck), and finally reductive elimination to yield the coupled product and regenerate the palladium(0) catalyst. youtube.com The choice of catalyst, ligand, base, and solvent is crucial for achieving high yields and selectivity in these transformations. rsc.org

Below is a table summarizing some potential palladium-catalyzed cross-coupling reactions at the 5-position of this compound:

| Coupling Reaction | Coupling Partner | Resulting Functional Group | Catalyst/Ligand System (Example) |

| Suzuki | Arylboronic acid | Aryl | Pd(PPh₃)₄, Na₂CO₃ |

| Heck | Alkene | Alkenyl | Pd(OAc)₂, P(o-tolyl)₃ |

| Sonogashira | Terminal alkyne | Alkynyl | PdCl₂(PPh₃)₂, CuI, Et₃N |

| Buchwald-Hartwig | Amine | Amino | Pd₂(dba)₃, BINAP, NaOtBu |

| Stille | Organostannane | Aryl/Alkenyl | Pd(PPh₃)₄ |

This table provides examples of common conditions, and specific parameters would need to be optimized for the substrate.

Article on this compound Unproducible Due to Lack of Specific Research Data

Following a comprehensive search for scientific literature and data, it has been determined that there is insufficient specific information available to generate a thorough and scientifically accurate article on the chemical compound This compound that adheres to the provided detailed outline.

While the existence of the compound is confirmed through its listing by chemical suppliers chemsrc.com, a deep dive into its synthetic methodologies and reactivity has yielded no specific research findings for the requested subsections. The user's strict instructions to focus solely on the specified compound and outline—including detailed discussions on its behavior in Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig couplings, as well as various substitution and transformation reactions—cannot be met with the currently available information.

The search results contained general information on the reaction types mentioned (Suzuki-Miyaura, Sonogashira, etc.) but lacked specific examples, data, or detailed research findings involving this compound. nih.govrsc.orgorganic-chemistry.orgsoton.ac.ukugr.esresearchgate.netnih.govresearchgate.net To adhere to the quality and accuracy standards required, and to strictly follow the user's exclusionary instructions, the generation of the requested article is not possible without specific studies on this particular molecule's chemical behavior in these contexts.

Therefore, the article cannot be produced at this time.

Green Chemistry Approaches to this compound Synthesis

Solvent-Free and Catalytic Methodologies

In the realm of green chemistry, the development of solvent-free and catalytic synthetic methods is of paramount importance to minimize environmental impact. For the synthesis of 1,3-dihydroisobenzofuran derivatives, various catalytic systems have been explored. These often employ transition metal catalysts to facilitate key bond-forming reactions.

While no specific solvent-free or catalytic methods for this compound have been detailed, related syntheses of other dihydroisobenzofurans have utilized palladium-catalyzed reactions. nih.gov These reactions can exhibit high efficiency and selectivity under mild conditions. Organocatalysis also presents a promising avenue, with some syntheses of chiral 1,3-dihydroisobenzofurans employing chiral phosphoric acids or other small organic molecules as catalysts. nih.govresearchgate.net

The application of such catalytic systems to a potential synthesis of this compound would theoretically proceed via a precursor such as a substituted o-alkynyl benzyl (B1604629) alcohol, which could undergo a catalyzed cyclization. The choice of catalyst would be crucial in achieving high yield and selectivity, particularly given the electronic effects of the bromo and fluoro substituents on the benzene ring.

Table 1: Potential Catalytic Approaches for Substituted 1,3-Dihydroisobenzofuran Synthesis

| Catalyst Type | Precursor Type | General Reaction Conditions | Potential Advantages |

| Palladium-based | o-Alkynyl benzyl alcohols | Organic solvent, mild temperature | High efficiency, good functional group tolerance |

| Chiral Phosphoric Acid | o-Formyl chalcones | Organic solvent, room temperature | Enantioselective synthesis |

| Cinchona Alkaloid-based | Chalcone derivatives | Organic solvent, proton source | High stereospecificity |

This table is illustrative of general approaches for the synthesis of the 1,3-dihydroisobenzofuran core and is not based on the specific synthesis of this compound.

Atom Economy and Reaction Efficiency Considerations

Atom economy is a key principle of green chemistry that measures the efficiency of a chemical reaction in terms of how many atoms from the reactants are incorporated into the final desired product. primescholars.comjocpr.com High atom economy is achieved in reactions where most of the atoms of the reactants are found in the product, with minimal formation of byproducts.

For the synthesis of this compound, the atom economy would be highly dependent on the chosen synthetic route. Addition and rearrangement reactions generally have high atom economies, often approaching 100%. scranton.edu In contrast, substitution and elimination reactions tend to have lower atom economies due to the generation of stoichiometric byproducts.

Reaction efficiency, which encompasses not only the chemical yield but also factors like reaction time, energy consumption, and ease of purification, is another critical consideration. An ideal synthesis would not only have a high yield but would also be rapid, occur at or near ambient temperature, and produce a product that is easily isolated.

Without a specific, documented synthesis for this compound, a quantitative analysis of its atom economy and reaction efficiency is not possible. However, a hypothetical synthesis involving a catalytic cyclization of a precursor molecule would likely offer a more favorable atom economy compared to a multi-step route involving protecting groups and stoichiometric reagents. The efficiency would be further enhanced if the catalyst could be easily recovered and reused.

Advanced Spectroscopic and Structural Elucidation of 5 Bromo 6 Fluoro 1,3 Dihydroisobenzofuran and Its Derivatives

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

High-resolution NMR spectroscopy is a powerful, non-destructive technique for elucidating the structure of organic molecules in solution. By analyzing the magnetic properties of atomic nuclei, NMR provides information about the chemical environment, connectivity, and spatial arrangement of atoms. For a molecule like 5-Bromo-6-fluoro-1,3-dihydroisobenzofuran, a combination of one-dimensional (1D) and two-dimensional (2D) NMR experiments is employed for a comprehensive structural assignment.

The structural backbone of this compound can be meticulously mapped out using a suite of NMR experiments.

¹H NMR: The proton NMR spectrum provides initial information about the number and types of hydrogen atoms. For this compound, one would expect distinct signals for the aromatic protons and the methylene (B1212753) protons of the dihydroisobenzofuran ring. The chemical shifts and coupling patterns are influenced by the electron-withdrawing effects of the bromine and fluorine atoms.

¹³C NMR: The carbon NMR spectrum reveals the number of unique carbon environments. Quaternary carbons, such as those bonded to the bromine and fluorine atoms, can be distinguished from protonated carbons.

COSY (Correlation Spectroscopy): This 2D experiment identifies proton-proton (¹H-¹H) couplings, typically through two or three bonds. It is instrumental in establishing the connectivity of adjacent protons, for instance, in identifying neighboring protons on the aromatic ring. researchgate.net

HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates proton signals with the signals of directly attached carbon atoms (¹H-¹³C). researchgate.net This is crucial for assigning the carbon signals based on the already assigned proton signals.

HMBC (Heteronuclear Multiple Bond Correlation): HMBC detects longer-range correlations between protons and carbons, typically over two to three bonds. researchgate.net This technique is vital for piecing together the molecular skeleton by connecting fragments and identifying quaternary carbons.

NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY is used to determine the spatial proximity of protons. mdpi.com Cross-peaks in a NOESY spectrum indicate that two protons are close in space, which helps in confirming stereochemistry and conformational details. researchgate.netmdpi.com

The expected ¹H and ¹³C NMR chemical shifts for this compound are summarized in the interactive table below, based on analogous structures.

| Atom | Expected ¹H Chemical Shift (ppm) | Expected ¹³C Chemical Shift (ppm) | Key HMBC Correlations |

| H-4 | 7.2 - 7.5 | - | C-5, C-6, C-7a |

| H-7 | 7.1 - 7.4 | - | C-5, C-6, C-3a |

| H-1 (CH₂) | ~5.1 | ~70 | C-3, C-7a |

| H-3 (CH₂) | ~5.1 | ~70 | C-1, C-3a, C-4 |

| C-1 | - | ~70 | H-1, H-3 |

| C-3 | - | ~70 | H-1, H-3 |

| C-3a | - | ~140 | H-4, H-7, H-1, H-3 |

| C-4 | - | ~125 | H-4 |

| C-5 | - | ~115 (JCF) | H-4, H-7 |

| C-6 | - | ~155 (JCF) | H-7 |

| C-7 | - | ~120 | H-7 |

| C-7a | - | ~145 | H-1, H-4, H-7 |

Note: Chemical shifts are estimations and can vary based on solvent and experimental conditions. JCF indicates carbon-fluorine coupling.

Given the presence of a fluorine atom, ¹⁹F NMR spectroscopy is a highly informative technique. The ¹⁹F nucleus has a spin of 1/2 and is 100% naturally abundant, making it a sensitive nucleus for NMR analysis. wikipedia.org The chemical shift of the fluorine atom in this compound is highly sensitive to its electronic environment. psu.edu

The position of the ¹⁹F signal in the spectrum provides insight into the electronic effects of the neighboring substituents. The large chemical shift dispersion in ¹⁹F NMR makes it an excellent tool for distinguishing between structurally similar fluorinated compounds. wikipedia.org Furthermore, coupling between the fluorine nucleus and nearby protons (¹H-¹⁹F coupling) and carbons (¹³C-¹⁹F coupling) can be observed, providing additional structural information. rsc.org These coupling constants, which can span over several bonds, are valuable for confirming the position of the fluorine atom on the aromatic ring. magritek.com

| Parameter | Expected Value | Information Gained |

| ¹⁹F Chemical Shift | -110 to -130 ppm | Electronic environment of the fluorine atom |

| 3JHF (H-7 coupling) | 5 - 10 Hz | Proximity of H-7 to the fluorine atom |

| 4JHF (H-4 coupling) | 2 - 5 Hz | Proximity of H-4 to the fluorine atom |

| 1JCF (C-6 coupling) | 240 - 260 Hz | Direct attachment of fluorine to C-6 |

| 2JCF (C-5, C-7 coupling) | 20 - 30 Hz | Proximity of C-5 and C-7 to the fluorine atom |

The dihydroisobenzofuran ring system is not planar and can exist in different conformations. Variable temperature (VT) NMR studies can provide valuable information about the conformational dynamics of the molecule. By recording NMR spectra at different temperatures, it is possible to observe changes in chemical shifts, coupling constants, and line shapes.

If the molecule is undergoing rapid conformational exchange at room temperature, the observed spectrum will be an average of the different conformations. As the temperature is lowered, this exchange can be slowed down, potentially allowing for the observation of signals from individual conformers. The analysis of these spectra can provide thermodynamic parameters for the conformational equilibrium, such as the change in enthalpy (ΔH) and entropy (ΔS). rsc.org

Mass Spectrometry for Molecular Structure Confirmation and Fragmentation Studies

Mass spectrometry is a key analytical technique used to determine the molecular weight and elemental composition of a compound, as well as to gain structural information through the analysis of its fragmentation patterns.

High-resolution mass spectrometry (HRMS) provides a highly accurate measurement of the mass-to-charge ratio (m/z) of the molecular ion. This allows for the determination of the elemental formula of this compound with high confidence. The presence of bromine is readily identified by its characteristic isotopic pattern, with two major isotopes, ⁷⁹Br and ⁸¹Br, in nearly a 1:1 ratio. This results in two peaks of almost equal intensity for the molecular ion, separated by approximately 2 Da.

| Ion | Calculated Exact Mass | Expected Isotopic Pattern |

| [C₈H₆⁷⁹BrFO]⁺ | 215.9613 | ~50.7% |

| [C₈H₆⁸¹BrFO]⁺ | 217.9593 | ~49.3% |

Tandem mass spectrometry (MS/MS) is used to study the fragmentation of the molecular ion. In an MS/MS experiment, the molecular ion is selected and then subjected to collision-induced dissociation (CID), causing it to break apart into smaller fragment ions. The analysis of these fragments provides valuable information about the structure of the original molecule.

For this compound, key fragmentation pathways would likely involve the loss of the bromine atom, the fluorine atom, or parts of the dihydrofuran ring. The fragmentation pattern can help to confirm the connectivity of the atoms within the molecule.

X-Ray Crystallography of this compound and its Cocrystals

Determination of Solid-State Molecular Conformation and Packing

The molecular conformation of 5-bromo-1-(4-fluorophenyl)-1,3-dihydroisobenzofuran (B125163) in the solid state reveals a non-planar dihydroisobenzofuran ring system. The five-membered heterocyclic ring adopts an envelope conformation, which is a common feature for such ring systems, to relieve ring strain. The crystal structure of this derivative was determined to be monoclinic with the space group P2₁/c. researchgate.net

The unit cell parameters for 5-bromo-1-(4-fluorophenyl)-1,3-dihydroisobenzofuran are detailed in the table below, providing a foundational understanding of the crystal lattice.

| Crystal Data | |

| Chemical formula | C₁₄H₁₀BrFO |

| Molar mass | 293.13 g/mol |

| Crystal system | Monoclinic |

| Space group | P2₁/c |

| a, b, c (Å) | 6.0560 (3), 7.8659 (4), 24.2289 (14) |

| β (°) | 92.542 (3) |

| Volume (ų) | 1153.03 (11) |

| Z | 4 |

| Temperature (K) | 120 |

| Radiation type | Mo Kα |

| Data collection and refinement | |

| Reflections collected | 12389 |

| Independent reflections | 2630 |

| Rint | 0.072 |

| Final R indices [I > 2σ(I)] | R₁ = 0.041, wR₂ = 0.079 |

| R indices (all data) | R₁ = 0.079, wR₂ = 0.088 |

| Goodness-of-fit on F² | 1.02 |

| Data sourced from Acta Crystallographica Section E, 2006, E62, o1534-o1535. researchgate.net |

Intermolecular Interactions and Supramolecular Assembly

In the crystal structure of 5-bromo-1-(4-fluorophenyl)-1,3-dihydroisobenzofuran, short C—H···F interactions are observed, which play a crucial role in the supramolecular assembly. researchgate.net These weak hydrogen bonds, along with other van der Waals forces, contribute to the stability of the crystal lattice.

Vibrational Spectroscopy (IR and Raman) for Functional Group Analysis

While specific experimental IR and Raman spectra for this compound are not available in the reviewed literature, the expected vibrational modes can be predicted based on the functional groups present in the molecule. Vibrational spectroscopy is a powerful tool for identifying characteristic bonds and functional groups within a molecule.

The primary functional groups in this compound are the substituted benzene (B151609) ring, the C-Br bond, the C-F bond, the C-O-C ether linkage, and the aliphatic CH₂ groups.

Expected Vibrational Frequencies:

| Functional Group/Vibrational Mode | Expected Wavenumber Range (cm⁻¹) | Spectroscopy Method |

| Aromatic C-H Stretch | 3100 - 3000 | IR, Raman |

| Aliphatic C-H Stretch (CH₂) | 3000 - 2850 | IR, Raman |

| Aromatic C=C Stretch | 1600 - 1450 | IR, Raman |

| CH₂ Scissoring | ~1465 | IR |

| C-O-C Asymmetric Stretch (ether) | 1260 - 1000 | IR (strong) |

| C-F Stretch | 1400 - 1000 | IR (strong) |

| C-Br Stretch | 680 - 515 | IR (strong) |

In an IR spectrum, the C-O-C asymmetric stretching vibration is expected to produce a strong absorption band. The aromatic C=C stretching vibrations will appear in the 1600-1450 cm⁻¹ region. The C-F and C-Br stretching vibrations are also expected to give rise to strong absorptions, typically in the fingerprint region.

In a Raman spectrum, the aromatic ring stretching modes are generally strong and sharp. The symmetric C-O-C stretch, which is often weak in the IR spectrum, may be more prominent in the Raman spectrum. The C-Br bond, being highly polarizable, is also expected to produce a strong Raman signal.

Computational methods, such as Density Functional Theory (DFT), can be employed to calculate the theoretical vibrational frequencies and intensities, which can aid in the assignment of experimental spectra. nih.gov Such calculations have been successfully used for the analysis of vibrational spectra of other halogenated aromatic compounds. nih.gov

Chiroptical Spectroscopy (e.g., Circular Dichroism) for Enantiomeric Purity and Absolute Configuration (if chiral derivatives are synthesized)

The parent molecule, this compound, is achiral. However, if a substituent is introduced at the 1- or 3-position of the dihydroisobenzofuran ring, a chiral center is created, leading to the existence of enantiomers. Chiroptical spectroscopy, particularly electronic circular dichroism (ECD), is a critical technique for determining the enantiomeric purity and absolute configuration of such chiral derivatives.

ECD measures the differential absorption of left and right circularly polarized light by a chiral molecule. The resulting spectrum is highly sensitive to the three-dimensional arrangement of atoms. For a pair of enantiomers, the ECD spectra are mirror images of each other. nih.gov

The determination of the absolute configuration of a chiral molecule often involves a comparison of the experimentally measured ECD spectrum with the spectrum predicted by quantum chemical calculations, such as time-dependent density functional theory (TDDFT). nih.gov This computational approach allows for the assignment of a specific stereochemistry (R or S) to the experimentally observed spectrum.

The synthesis of chiral derivatives and the subsequent analysis of their chiroptical properties are essential for applications where stereochemistry is crucial, such as in pharmaceuticals and materials science. rsc.orgrsc.org The ECD spectrum provides a unique fingerprint for each enantiomer, enabling not only the determination of its absolute configuration but also the quantification of its enantiomeric excess in a mixture.

Computational and Theoretical Studies on 5 Bromo 6 Fluoro 1,3 Dihydroisobenzofuran

Quantum Chemical Calculations for Electronic Structure and Reactivity

Quantum chemical calculations are fundamental to understanding the behavior of molecules at the electronic level. rsdjournal.org These methods can predict molecular geometries, energy levels, and electron distribution, which in turn determine the molecule's reactivity.

Density Functional Theory (DFT) has become a primary tool for computational chemists due to its balance of accuracy and computational cost, making it suitable for studying medium-sized organic molecules. nih.govcomputational-chemistry.co.uk For 5-Bromo-6-fluoro-1,3-dihydroisobenzofuran, DFT calculations would begin with geometry optimization. This process determines the lowest energy arrangement of the atoms, corresponding to the most stable three-dimensional structure of the molecule. Different combinations of functionals (e.g., B3LYP, PBE0) and basis sets (e.g., 6-31G(d,p), def2-TZVP) can be employed to achieve the desired accuracy.

Once the optimized geometry is obtained, DFT can be used to calculate various thermodynamic properties and to map out energy profiles for potential chemical reactions. For instance, the stability of different conformers or the energy barrier for a particular reaction can be determined, providing crucial information for synthetic chemists.

Illustrative Data Table: Calculated Thermodynamic Properties at 298.15 K

| Property | Hypothetical Value | Units |

| Total Energy | -3456.789 | Hartrees |

| Enthalpy | -3456.700 | Hartrees |

| Gibbs Free Energy | -3456.750 | Hartrees |

| Dipole Moment | 2.5 | Debye |

Note: The values in this table are hypothetical and serve to illustrate the type of data generated from DFT calculations.

The Molecular Electrostatic Potential (MEP) map is a valuable visualization tool derived from quantum chemical calculations. It illustrates the charge distribution within a molecule, highlighting regions that are electron-rich (nucleophilic) and electron-poor (electrophilic). For this compound, the MEP map would likely show negative potential (typically colored red or yellow) around the electronegative oxygen and fluorine atoms, indicating their propensity to interact with electrophiles. Conversely, regions of positive potential (blue) would be expected near the hydrogen atoms. The bromine atom, with its polarizable nature, could exhibit both positive and negative regions, influencing its interaction with other species. This information is critical for predicting non-covalent interactions and the initial steps of chemical reactions.

Frontier Molecular Orbital (FMO) theory simplifies the prediction of chemical reactivity by focusing on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy and spatial distribution of these orbitals are key determinants of a molecule's ability to act as an electron donor (nucleophile) or an electron acceptor (electrophile).

For this compound, FMO analysis would reveal the locations within the molecule that are most likely to be involved in chemical reactions. The HOMO is expected to be localized on the electron-rich aromatic ring and the oxygen atom, while the LUMO would likely be distributed over the aromatic system, with significant contributions from the carbon atoms bonded to the halogens. The energy gap between the HOMO and LUMO provides an indication of the molecule's kinetic stability and chemical reactivity. A smaller energy gap generally implies higher reactivity.

Illustrative Data Table: Frontier Molecular Orbital Energies

| Orbital | Hypothetical Energy |

| HOMO | -6.5 eV |

| LUMO | -1.2 eV |

| HOMO-LUMO Gap | 5.3 eV |

Note: The values in this table are hypothetical and serve to illustrate the type of data generated from FMO analysis.

Molecular Dynamics Simulations for Conformational Analysis and Solvent Interactions

While quantum chemical calculations are excellent for studying static properties, Molecular Dynamics (MD) simulations provide insights into the dynamic behavior of molecules over time. For this compound, MD simulations could be used to explore its conformational landscape. The dihydroisobenzofuran ring is not planar and can adopt different puckered conformations. MD simulations can reveal the relative stabilities of these conformers and the energy barriers for interconversion between them.

Furthermore, MD simulations are invaluable for studying the interactions between a solute and solvent molecules. By simulating this compound in a box of explicit solvent molecules (e.g., water, methanol (B129727), or chloroform), one can observe how the solvent organizes around the solute and how this solvation structure influences the solute's conformation and reactivity. These simulations can provide a more realistic picture of the molecule's behavior in solution compared to gas-phase quantum chemical calculations.

Prediction of Spectroscopic Parameters (NMR Chemical Shifts, Vibrational Frequencies)

Computational methods can accurately predict various spectroscopic properties, which is invaluable for structure elucidation and characterization. researchgate.net

NMR Chemical Shifts: The prediction of Nuclear Magnetic Resonance (NMR) chemical shifts is a common application of quantum chemistry. researchgate.netnih.govidc-online.com By calculating the magnetic shielding tensors for each nucleus in this compound, it is possible to predict the ¹H, ¹³C, and ¹⁹F NMR spectra. researchgate.net These predictions, when compared with experimental data, can confirm the proposed structure or help to assign ambiguous signals. DFT methods, often combined with specific functionals developed for NMR predictions, have shown good accuracy for this purpose. idc-online.com

Vibrational Frequencies: The infrared (IR) and Raman spectra of a molecule are determined by its vibrational modes. Quantum chemical calculations can compute these vibrational frequencies and their corresponding intensities. For this compound, this would allow for the theoretical prediction of its vibrational spectrum. Comparing the calculated spectrum with the experimental one can aid in the identification of the compound and the assignment of specific spectral bands to particular molecular motions, such as C-H stretching, C-F stretching, or aromatic ring vibrations.

Computational Studies of Reaction Mechanisms and Transition States

Computational chemistry is a powerful tool for investigating the detailed mechanisms of chemical reactions. rsc.orgrsc.org For this compound, this could involve studying its behavior in various transformations, such as nucleophilic aromatic substitution, metal-catalyzed cross-coupling reactions, or electrophilic attack on the aromatic ring.

By mapping the potential energy surface for a given reaction, computational methods can identify the structures of reactants, products, intermediates, and, most importantly, transition states. The energy of the transition state determines the activation energy of the reaction, which is directly related to the reaction rate. Understanding the geometry of the transition state can provide insights into the factors that control the stereochemistry and regioselectivity of a reaction. These computational studies can be used to rationalize experimental observations and to predict the outcome of new, untested reactions, thereby guiding the design of more efficient synthetic routes. rsc.org

Structure-Activity Relationship (SAR) Computational Modeling (focused on in vitro and mechanistic insights)

Extensive searches for computational and theoretical studies focusing specifically on this compound have yielded no publicly available research. While the individual chemical moieties—a brominated and fluorinated phthalide (B148349) core—are of interest in medicinal chemistry, dedicated structure-activity relationship (SAR) computational modeling, particularly with a focus on in vitro and mechanistic insights for this exact molecule, does not appear in the current scientific literature.

General principles of computational chemistry would allow for the theoretical modeling of this compound. For instance, density functional theory (DFT) calculations could be employed to determine its optimized geometry, electronic properties such as electrostatic potential surfaces, and frontier molecular orbitals (HOMO/LUMO). Such data could provide foundational insights into its potential reactivity and intermolecular interactions.

Furthermore, should in vitro activity data become available, quantitative structure-activity relationship (QSAR) models could be developed. These models would correlate physicochemical descriptors of this compound and its analogs with their biological activities. Descriptors could include steric (e.g., molecular volume), electronic (e.g., dipole moment), and hydrophobic (e.g., logP) parameters. Molecular docking simulations could also be performed to hypothesize its binding mode within a specific biological target, provided a relevant target is identified.

However, without experimental data from in vitro studies, any computational analysis remains purely theoretical and speculative. The generation of meaningful SAR models is contingent on having a dataset of related compounds with measured biological activities. At present, such data for this compound is not available in the public domain.

Therefore, the detailed research findings and data tables requested for this section cannot be provided due to the absence of relevant studies on this compound.

Reactivity and Reaction Mechanism Studies of 5 Bromo 6 Fluoro 1,3 Dihydroisobenzofuran

Halogen-Specific Reactivity at Bromine and Fluorine Centers

The presence of two different halogen atoms on the benzene (B151609) ring of 5-Bromo-6-fluoro-1,3-dihydroisobenzofuran allows for selective chemical manipulations. The bromine atom, being larger and more polarizable, generally exhibits higher reactivity in certain transformations compared to the more electronegative and strongly bonded fluorine atom.

Palladium-catalyzed cross-coupling reactions are powerful tools for the formation of carbon-carbon and carbon-heteroatom bonds. nih.govnih.gov In the context of this compound, the significant difference in the reactivity of the C-Br and C-F bonds allows for selective coupling at the brominated position. The generally accepted catalytic cycle for such reactions involves oxidative addition, transmetalation, and reductive elimination. uwindsor.ca

The oxidative addition of the palladium(0) catalyst to the carbon-bromine bond is the typical initiation step due to the lower bond dissociation energy of the C-Br bond compared to the C-F bond. This selective activation enables the formation of an arylpalladium(II) intermediate, which can then undergo transmetalation with an organometallic reagent (e.g., organoboron, organotin, or organozinc compounds). Subsequent reductive elimination from the resulting diorganopalladium(II) complex yields the cross-coupled product and regenerates the palladium(0) catalyst. uwindsor.ca

A variety of palladium catalysts and ligands can be employed to facilitate these transformations, with the choice often depending on the specific coupling partners. The reaction conditions are typically mild and tolerate a wide range of functional groups. nih.gov

Table 1: Representative Conditions for Palladium-Catalyzed Cross-Coupling Reactions

| Reaction Type | Coupling Partner | Catalyst/Ligand | Base | Solvent | Temperature (°C) |

|---|---|---|---|---|---|

| Suzuki Coupling | Arylboronic acid | Pd(PPh₃)₄ | Na₂CO₃ | Toluene/Water | 80-100 |

| Stille Coupling | Organostannane | PdCl₂(PPh₃)₂ | - | Toluene | 100-120 |

| Heck Coupling | Alkene | Pd(OAc)₂/P(o-tolyl)₃ | Et₃N | DMF | 100 |

Nucleophilic aromatic substitution (SNAr) reactions typically occur on aromatic rings that are activated by electron-withdrawing groups. nih.govmdpi.com The fluorine atom, being highly electronegative, can activate the aromatic ring towards nucleophilic attack. However, in this compound, the position of the fluorine atom relative to potential activating or deactivating groups, as well as the nature of the nucleophile, will influence the feasibility and regioselectivity of SNAr reactions.

For an SNAr reaction to proceed, the nucleophile attacks the carbon atom bearing the leaving group (in this case, fluoride (B91410) or bromide), forming a resonance-stabilized intermediate known as a Meisenheimer complex. The departure of the leaving group then restores the aromaticity of the ring. Fluorine is often a good leaving group in SNAr reactions due to its ability to stabilize the developing negative charge in the transition state. mdpi.com

While the C-F bond is strong, the high electronegativity of fluorine makes the attached carbon atom electrophilic and susceptible to nucleophilic attack, provided the ring is sufficiently electron-deficient. Competition between the substitution of fluoride and bromide would depend on the specific reaction conditions and the nature of the nucleophile.

Halogen-lithium exchange is a common method for the formation of organolithium reagents, which are valuable intermediates in organic synthesis. nih.govmdpi.com The rate of this exchange is generally dependent on the halogen, with the reactivity order being I > Br > Cl > F. princeton.edu Consequently, in this compound, treatment with an organolithium reagent, such as n-butyllithium, is expected to result in selective bromine-lithium exchange, leaving the C-F bond intact. researchgate.net

This selectivity allows for the regioselective generation of a lithiated dihydroisobenzofuran intermediate. This organometallic species can then be trapped with various electrophiles to introduce a wide range of functional groups at the original position of the bromine atom.

Table 2: Electrophiles for Trapping Organolithium Intermediates

| Electrophile | Functional Group Introduced |

|---|---|

| CO₂ | Carboxylic acid |

| DMF | Aldehyde |

| Alkyl halides | Alkyl group |

| Ketones/Aldehydes | Hydroxyalkyl group |

Reactivity of the Dihydroisobenzofuran Ring System

The dihydroisobenzofuran ring system possesses its own characteristic reactivity, which can be influenced by the substituents on the aromatic portion of the molecule.

The ether linkage within the dihydroisobenzofuran ring can be susceptible to cleavage under certain conditions, leading to ring-opening reactions. This can be promoted by strong acids or bases, or by reductive cleavage methods. The stability of the ring is generally high under neutral conditions.

Conversely, the synthesis of the dihydroisobenzofuran ring often involves a ring-closing reaction, typically an intramolecular cyclization. For instance, a suitably substituted o-xylene (B151617) derivative could undergo cyclization to form the dihydroisobenzofuran core.

The dihydroisobenzofuran ring is not aromatic. However, it can potentially undergo reactions that lead to the formation of a fully aromatic isobenzofuran (B1246724) system, although isobenzofurans themselves are often highly reactive and prone to dimerization or reaction with dienophiles. nih.gov Aromatization would require the elimination of substituents from the 1 and 3 positions of the dihydroisobenzofuran ring.

De-aromatization of the benzene ring portion of the molecule is generally energetically unfavorable and would require harsh reaction conditions.

Stereochemical Aspects in Reactions Involving Chiral Derivatives

The stereochemical outcomes of reactions involving the 1,3-dihydroisobenzofuran core are of significant interest, particularly in the synthesis of enantiomerically enriched compounds for pharmaceutical applications. While specific studies on chiral derivatives of this compound are not detailed in the available literature, the principles of stereocontrol can be understood from asymmetric syntheses of related structures.

The creation of a chiral center at the C1 or C3 position of the 1,3-dihydroisobenzofuran ring is a key focus. Organocatalysis has emerged as a powerful tool for achieving high enantioselectivity in the formation of these heterocycles. For instance, an intramolecular oxa-Michael reaction has been employed for the asymmetric construction of an oxa-quaternary stereocenter, leading to 1,1-disubstituted-1,3-dihydroisobenzofurans. researchgate.net This type of reaction, if applied to a prochiral precursor of a this compound derivative, could theoretically establish a chiral center with high stereocontrol.

Another approach involves the asymmetric catalytic tandem cycloisomerization/[3 + 2] cycloaddition. This has been successfully used to synthesize chiral spiroisobenzofuran-1,3'-pyrrolidine derivatives. rsc.org A combined system of a gold(I) complex and a chiral N,N'-dioxide-lanthanide complex can facilitate the reaction between 2-ethynyl benzyl (B1604629) alcohols and aziridines to afford the spirocyclic products with high diastereo- and enantioselectivities. rsc.org

Furthermore, asymmetric cascade Michael-aldol reactions have been developed for the synthesis of highly substituted tetrahydro-isobenzofuran-1,5-diones, demonstrating that complex bicyclic systems containing the isobenzofuran core can be constructed with stereocontrol. nih.gov These methods highlight the potential for controlling the stereochemistry in reactions that form or functionalize the 1,3-dihydroisobenzofuran ring system.

A summary of asymmetric strategies for synthesizing chiral 1,3-dihydroisobenzofuran derivatives is presented in the table below.

| Asymmetric Strategy | Catalyst Type | Type of Product | Key Features |

| Intramolecular oxa-Michael Reaction | Organocatalyst (e.g., cinchona alkaloid-based) | 1,1-disubstituted-1,3-dihydroisobenzofurans | Construction of an oxa-quaternary stereocenter. researchgate.net |

| Tandem Cycloisomerization/[3+2] Cycloaddition | Combined Gold(I) and Chiral Lanthanide Complex | Spiroisobenzofuran-pyrrolidines | High diastereo- and enantioselectivity. rsc.org |

| Cascade Michael-Aldol Reaction | Organocatalyst (e.g., L-proline) | Tetrahydro-isobenzofuran-1,5-diones | Synthesis of highly functionalized bicyclic systems. nih.gov |

Photochemical Reactivity and Photophysical Properties of this compound Derivatives

Based on a comprehensive search of scientific literature, there is no specific information available regarding the photochemical reactivity or photophysical properties of this compound or its close derivatives.

Studies on the photochemistry of related isobenzofuran systems often focus on the fully aromatic isobenzofuran core or derivatives with different functionalities. For example, the photoreactions of 1,3-dihydroisobenzofuran-1-thiones with alkenes have been investigated, but the thione functionality dictates a reactivity pattern distinct from the oxygenated core of the title compound. rsc.org Similarly, extensive research exists on the photophysical properties of 1,3-diphenylisobenzofuran, which is a fluorescent probe for singlet oxygen, but this compound possesses a fully aromatic furan (B31954) ring and is thus structurally and electronically different from a 1,3-dihydroisobenzofuran. mdpi.comnih.govresearchgate.netresearchgate.net

The presence of bromo and fluoro substituents on the benzene ring of this compound would be expected to influence its electronic transitions and potential photochemical pathways. Halogen atoms can promote intersystem crossing via the heavy-atom effect, potentially populating triplet excited states. However, without experimental data, any discussion of specific photochemical reactions, such as photosubstitution or photocleavage, or photophysical parameters like absorption/emission wavelengths, quantum yields, and excited-state lifetimes remains purely speculative. Further experimental investigation is required to characterize the behavior of this compound upon exposure to light.

Applications of 5 Bromo 6 Fluoro 1,3 Dihydroisobenzofuran As a Synthetic Building Block and Probe

Precursor in the Synthesis of Complex Organic Molecules

The dihydroisobenzofuran core is a significant structural motif found in numerous biologically active compounds and serves as a crucial precursor for the construction of more complex organic frameworks. nih.govlookchem.com While the broader class of dihydroisobenzofurans is well-established in synthetic chemistry, specific documented applications of 5-Bromo-6-fluoro-1,3-dihydroisobenzofuran as a precursor are not extensively detailed in publicly available research. However, its structure, featuring bromine and fluorine substituents on the benzene (B151609) ring, suggests its potential utility in various synthetic transformations. The presence of a bromine atom allows for metal-catalyzed cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira couplings), enabling the introduction of diverse functional groups. The fluorine atom can influence the molecule's electronic properties and metabolic stability in medicinal chemistry contexts.

Scaffold for Novel Heterocyclic Systems

The 1,3-dihydroisobenzofuran framework is a versatile scaffold for generating novel heterocyclic systems. nih.gov For instance, related bromo-substituted benzofurans have been successfully used as starting materials to construct more complex heterocyclic structures like 1,3,4-thiadiazoles and thiazoles through multi-step reaction sequences. sciepub.com Although direct examples starting from this compound are not specified in the available literature, its structure is amenable to similar synthetic strategies. The inherent reactivity of the brominated aromatic ring could be exploited to build fused ring systems or to append other heterocyclic moieties, leading to novel chemical entities with potential applications in various fields of chemical science.

Intermediate in the Construction of Natural Product Analogs

Dihydroisobenzofuran derivatives are integral to the synthesis of analogs of natural products and pharmaceutically active molecules. A notable example is the use of a related compound, 1-(4-Fluorophenyl)-1,3-dihydroisobenzofuran-5-carbonitrile, which serves as a key intermediate in the synthesis of the antidepressant drug Citalopram. nih.gov This highlights the importance of the substituted dihydroisobenzofuran scaffold in medicinal chemistry. While no specific instances of this compound being used to create natural product analogs are documented, its structural features make it a plausible candidate for such endeavors. Synthetic chemists could utilize it to design and synthesize novel analogs of existing natural products, where the bromo- and fluoro-substituents could modulate biological activity or pharmacokinetic properties.

Role in Material Science and Functional Polymer Chemistry

Detailed research on the specific applications of this compound in material science and polymer chemistry is not currently available. The potential utility in these fields would be speculative and based on the general properties of related organobromine and organofluorine compounds.

Monomer for Functional Polymers (if applicable, e.g., polycondensation)

There is no specific information found regarding the use of this compound as a monomer for functional polymers.

Building Block for Photoactive or Electronic Materials

There is no specific information found regarding the use of this compound as a building block for photoactive or electronic materials.

Development of Chemical Probes and Ligands (Non-Clinical Focus)

There is no specific information available in the searched literature concerning the development of chemical probes or non-clinical ligands derived directly from this compound.

Fluorescent Probes Incorporating the Dihydroisobenzofuran Moiety

The dihydroisobenzofuran core, often referred to as a phthalan (B41614) ring, is a structural component that can be incorporated into more complex fluorescent molecules. The development of fluorescent probes is a dynamic area of research, with applications in cellular imaging and sensing of biologically important species. While no specific fluorescent probes directly utilizing this compound have been detailed in the literature, the principles of probe design allow for speculation on its potential role.

The bromo and fluoro substituents on the benzene ring of this compound can modulate the electronic properties of the molecule, which in turn can influence the photophysical characteristics of a potential fluorophore. For instance, the heavy atom effect of bromine can be exploited to promote intersystem crossing, a phenomenon useful in the design of phosphorescent probes. Furthermore, the carbon-bromine bond can serve as a reactive site for the attachment of other functionalities, such as a fluorophore or a recognition moiety for a specific analyte.

Table 1: Potential Design Strategies for Fluorescent Probes Based on the Dihydroisobenzofuran Scaffold

| Strategy | Description | Potential Analyte |

| Conjugation to a Fluorophore | The dihydroisobenzofuran moiety could be chemically linked to a known fluorophore. The electronic effects of the bromo and fluoro groups might fine-tune the emission wavelength or quantum yield. | Metal ions, pH, reactive oxygen species |

| Photoinduced Electron Transfer (PET) Sensors | A recognition unit could be attached to the dihydroisobenzofuran scaffold in a way that its interaction with an analyte modulates a PET process, leading to a change in fluorescence. | Cations, anions, small molecules |

| "Turn-on" Probes via Chemical Reaction | The carbon-bromine bond could be used as a trigger. For example, a reaction that cleaves this bond could release a fluorescent species, resulting in a "turn-on" signal. | Thiols, palladium species |

It is important to note that these are hypothetical applications based on established principles of fluorescent probe design and the known reactivity of similar halogenated aromatic compounds.

Ligands for Metal Catalysis or Coordination Chemistry

The use of this compound as a direct ligand in metal catalysis or coordination chemistry is not well-documented. However, its structure contains potential coordination sites. The oxygen atom of the furan (B31954) ring possesses lone pairs of electrons that could, in principle, coordinate to a metal center.

More plausibly, this compound can serve as a precursor for the synthesis of more elaborate ligands. The bromine atom can be readily transformed into other functional groups through well-established organic reactions, such as lithium-halogen exchange followed by quenching with an electrophile, or through various palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig). These transformations would allow for the introduction of common ligating groups like phosphines, amines, or pyridyl moieties.

Table 2: Potential Ligand Synthesis from a Dihydroisobenzofuran Precursor

| Reaction Type | Introduced Ligating Group | Potential Metal for Catalysis |

| Suzuki Coupling | Aryl or heteroaryl groups (e.g., pyridine) | Palladium, Nickel, Copper |

| Sonogashira Coupling | Alkynyl groups (can be further functionalized) | Palladium, Copper |

| Buchwald-Hartwig Amination | Amino groups (primary or secondary) | Palladium, Copper |

| Lithiation and Phosphinylation | Phosphine groups | Rhodium, Iridium, Palladium |

The resulting ligands, incorporating the rigid dihydroisobenzofuran backbone, could have interesting steric and electronic properties, potentially leading to novel catalytic activities or selectivities.

Applications in Agrochemical and Specialty Chemical Synthesis (excluding dosage/safety)

The presence of both bromine and fluorine atoms in this compound makes it an attractive building block for the synthesis of agrochemicals and specialty chemicals. Fluorine-containing compounds are of particular interest in the agrochemical industry due to their often enhanced metabolic stability and biological activity.

While direct applications of this compound in this sector are not specified in the available literature, it can be viewed as a versatile intermediate. The bromine atom provides a handle for further chemical modification, allowing for the construction of more complex molecules with potential pesticidal or herbicidal properties. For instance, the dihydroisobenzofuran core is a substructure in some biologically active natural products and synthetic compounds.

The synthesis of specialty chemicals could also leverage the reactivity of this compound. The combination of the dihydroisobenzofuran scaffold with the bromo and fluoro substituents could be used to synthesize unique dyes, polymers, or materials with specific electronic or physical properties.

Advanced Analytical Methodologies for 5 Bromo 6 Fluoro 1,3 Dihydroisobenzofuran in Complex Research Matrices

Chromatographic Separation Techniques

Chromatography is indispensable for the separation and quantification of 5-Bromo-6-fluoro-1,3-dihydroisobenzofuran from related substances, impurities, and starting materials. The choice of technique is dictated by the specific analytical challenge, from routine purity checks to the resolution of stereoisomers.

High-Performance Liquid Chromatography (HPLC) Method Development and Validation

High-Performance Liquid Chromatography (HPLC), particularly in a reverse-phase (RP) mode, stands as a primary technique for the analysis of this compound. Method development focuses on optimizing separation from potential impurities generated during synthesis.

A typical RP-HPLC method employs a C18 column, which provides excellent retention and separation for moderately polar compounds like the target analyte. researchgate.netejbps.com The mobile phase is generally a mixture of an aqueous buffer (e.g., phosphate (B84403) or ammonium (B1175870) acetate) and an organic modifier like acetonitrile (B52724) or methanol (B129727). researchgate.netoup.com Gradient elution is often preferred to achieve efficient separation of a wide range of impurities within a reasonable analysis time. Detection is commonly performed using a photodiode array (PDA) or a standard UV detector set at a wavelength of maximum absorbance, which for similar structures is often in the range of 230-240 nm. ejbps.com

Method validation is performed according to International Conference on Harmonisation (ICH) guidelines to ensure the method is fit for its intended purpose. researchgate.netresearchgate.net Key validation parameters include:

Linearity: The method's ability to elicit test results that are directly proportional to the analyte concentration. This is typically established over a range of concentrations, yielding a correlation coefficient (r²) of >0.999. researchgate.netejbps.com

Accuracy: Assessed by recovery studies on spiked samples, with acceptance criteria typically between 98-102%.

Precision: Evaluated at both repeatability (intra-day) and intermediate precision (inter-day) levels, with the relative standard deviation (%RSD) expected to be less than 2%. ejbps.com

Specificity: The ability to assess the analyte unequivocally in the presence of other components, such as impurities or degradation products.

Limit of Detection (LOD) and Limit of Quantitation (LOQ): The lowest concentration of the analyte that can be reliably detected and quantified, respectively. ejbps.com

Table 1: Illustrative HPLC Method Parameters for this compound Analysis

| Parameter | Condition |

|---|---|

| Column | Hypersil BDS C18, 250 mm x 4.6 mm, 5 µm |

| Mobile Phase | A: 0.01M Phosphate Buffer (pH 3.0) B: Acetonitrile |

| Elution Mode | Gradient |

| Flow Rate | 1.0 mL/min |

| Column Temperature | 30 °C |

| Detection Wavelength | 235 nm |

| Injection Volume | 10 µL |

Gas Chromatography-Mass Spectrometry (GC-MS) for Purity Assessment and Trace Analysis

For assessing the purity of this compound, especially concerning volatile or thermally stable impurities, Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful tool. americanpharmaceuticalreview.com GC provides high-efficiency separation, while MS offers definitive identification of eluted components based on their mass-to-charge ratio and fragmentation patterns. This is particularly useful for detecting and identifying trace levels of residual solvents, starting materials, or reaction byproducts that may not be amenable to HPLC analysis. chromatographyonline.comresearchgate.net

Method development for GC-MS involves selecting an appropriate capillary column, such as a DB-624 or similar phase designed for separating a broad range of analytes. rsc.org Temperature programming is crucial for resolving compounds with different boiling points. rsc.org Modern techniques like Low Thermal Mass GC (LTM-GC) can significantly reduce analysis times by enabling ultrafast temperature programming and rapid column cooling. rsc.org

For non-volatile impurities or those with poor chromatographic behavior, derivatization can be employed to increase volatility and improve peak shape. nih.govjfda-online.com Mass spectrometry detection in either full scan mode for unknown identification or selected ion monitoring (SIM) mode for enhanced sensitivity in trace analysis makes GC-MS a versatile technique for comprehensive purity profiling. chromatographyonline.com

Chiral Chromatography for Enantiomeric Purity Analysis of Stereoisomers

The 1-position of the 1,3-dihydroisobenzofuran ring is a stereocenter, meaning this compound can exist as a pair of enantiomers. In pharmaceutical applications where a single enantiomer is often the active agent, determining the enantiomeric purity is essential. Chiral chromatography, typically using HPLC with a chiral stationary phase (CSP), is the standard method for this analysis. scispace.com

Polysaccharide-based CSPs, such as those derived from cellulose (B213188) or amylose (B160209) (e.g., Chiralpak or Chiralcel columns), are widely used for the separation of a broad range of enantiomers, including those of isobenzofuran (B1246724) derivatives. scispace.comabo.fibelnauka.by The mobile phase in chiral separations often consists of a mixture of alkanes (like hexane (B92381) or heptane) and an alcohol modifier (such as isopropanol (B130326) or ethanol). The separation mechanism relies on the differential formation of transient diastereomeric complexes between the enantiomers and the chiral selector on the stationary phase. The method must be capable of resolving the desired enantiomer from its undesired counterpart, often present as an impurity. scispace.com

Spectroscopic Quantification Methods

Spectroscopic methods provide rapid and reliable quantification of this compound and are complementary to chromatographic techniques.

UV-Vis Spectrophotometry for Concentration Determination

UV-Vis spectrophotometry is a straightforward and accessible technique for determining the concentration of this compound in solution. longdom.org The presence of the aromatic ring system results in characteristic absorption of UV radiation. youtube.comlibretexts.org The method is based on the Beer-Lambert law, which states that the absorbance of a solution is directly proportional to the concentration of the absorbing species and the path length of the light beam through the solution. longdom.org

To perform a quantitative analysis, a calibration curve is first constructed by measuring the absorbance of a series of standard solutions of known concentrations at the wavelength of maximum absorbance (λmax). longdom.org For halogenated aromatic compounds, the λmax is typically in the UV region. libretexts.org Once the calibration curve is established, the concentration of an unknown sample can be determined by measuring its absorbance and interpolating from the curve. This method is particularly useful for rapid in-process controls and concentration checks of pure solutions.

Table 2: Example Calibration Data for UV-Vis Spectrophotometric Analysis

| Concentration (mg/L) | Absorbance at λmax |

|---|---|

| 2.0 | 0.152 |

| 4.0 | 0.305 |

| 6.0 | 0.451 |

| 8.0 | 0.602 |

| 10.0 | 0.748 |

Quantitative NMR (qNMR) for Assay Purity

Quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy is a powerful primary analytical method for determining the purity of a substance without the need for a specific reference standard of the same compound. acs.orgoxinst.com The signal intensity in an NMR spectrum is directly proportional to the number of nuclei giving rise to that signal, making it inherently quantitative. acs.org

For ¹H qNMR, a known mass of the this compound sample is dissolved in a suitable deuterated solvent along with a known mass of a high-purity internal standard. govst.edu The internal standard must have a simple spectrum with at least one signal that does not overlap with any signals from the analyte or impurities. By comparing the integral of a specific, well-resolved proton signal from the analyte with the integral of a signal from the internal standard, the molar ratio of the two can be calculated. Knowing the masses and molecular weights of both the analyte and the standard allows for the direct calculation of the analyte's absolute purity (assay). acs.orgusp.org qNMR is particularly valuable as it can quantify the main component and any proton-containing impurities simultaneously, providing a comprehensive purity profile. acs.org

Hyphenated Techniques for Trace Analysis and Environmental Monitoring (excluding human samples)

Hyphenated analytical techniques, which couple the separation power of chromatography with the specificity of mass spectrometry, are indispensable for the trace analysis of organic molecules in intricate environmental samples. These methods allow for the detection and reliable quantification of target analytes even in the presence of a multitude of interfering substances.

LC-MS/MS for Detection in Environmental Samples

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) stands as a powerful tool for the analysis of non-volatile and thermally labile compounds in environmental matrices. The technique's high sensitivity and selectivity make it suitable for identifying and quantifying trace amounts of contaminants in samples such as water and soil. lcms.czumb.edu The initial chromatographic separation by LC reduces matrix effects, while the subsequent tandem mass spectrometry provides definitive structural confirmation and quantification. umb.edu

For the analysis of halogenated compounds, LC-MS/MS methods are often developed using a reverse-phase C18 column for separation. umb.edu The mobile phase typically consists of a gradient of water and an organic solvent, such as methanol or acetonitrile, often with additives like formic acid to improve ionization. umb.edu Detection is achieved by monitoring specific precursor-to-product ion transitions in multiple reaction monitoring (MRM) mode, which significantly enhances the signal-to-noise ratio and provides a high degree of certainty in the identification of the target compound. To achieve the low detection limits required for environmental monitoring, a pre-concentration step, such as solid-phase extraction (SPE), is frequently employed to enrich the analyte from a large volume of an environmental sample. umb.edu

Below is a representative table of LC-MS/MS parameters that could be optimized for the analysis of a compound like this compound.

| Parameter | Example Condition | Purpose |

| LC Column | C18 (e.g., 2.1 x 100 mm, 2.6 µm) | Separation of the analyte from matrix components. |

| Mobile Phase A | Water with 0.1% Formic Acid | Aqueous component of the mobile phase. |

| Mobile Phase B | Acetonitrile with 0.1% Formic Acid | Organic component for elution. |

| Flow Rate | 0.3 mL/min | To ensure optimal separation and ionization. |

| Ionization Mode | Electrospray Ionization (ESI), Positive or Negative | To generate charged molecules for MS analysis. |

| MS/MS Mode | Multiple Reaction Monitoring (MRM) | For selective and sensitive detection and quantification. |

GCxGC-MS for Complex Mixture Analysis

Comprehensive two-dimensional gas chromatography (GCxGC) coupled with mass spectrometry (MS) offers unparalleled separation capabilities for the analysis of volatile and semi-volatile compounds in highly complex mixtures. researchgate.net This technique employs two columns with different stationary phases, providing a much higher peak capacity and resolution compared to conventional one-dimensional GC. researchgate.net The enhanced separation power of GCxGC is particularly advantageous for distinguishing target analytes from a complex background matrix, which is often encountered in environmental and industrial samples. researchgate.netnih.gov

In a typical GCxGC-MS setup, a non-polar column is used in the first dimension to separate compounds based on their boiling points, while a polar column in the second dimension provides separation based on polarity. bohrium.com This orthogonality in separation mechanisms results in a structured two-dimensional chromatogram where chemically related compounds often appear in the same region, aiding in their identification. researchgate.net The coupling with a mass spectrometer, particularly a time-of-flight (TOF) detector, allows for the rapid acquisition of full mass spectra, which is crucial for the identification of unknown compounds and the deconvolution of co-eluting peaks. nih.gov

The following table outlines typical parameters for a GCxGC-MS system that could be applied to the analysis of this compound.

| Parameter | Example Configuration | Rationale |

| First Dimension Column | Non-polar (e.g., 30 m x 0.25 mm ID, 0.25 µm film) | Separation primarily based on volatility. |

| Second Dimension Column | Polar (e.g., 1-2 m x 0.1 mm ID, 0.1 µm film) | Orthogonal separation based on polarity. researchgate.net |

| Modulator | Thermal or Flow Modulator | Trapping and re-injecting effluent from the first to the second column. |

| Oven Temperature Program | Ramped from low to high temperature (e.g., 40 to 230 °C) | To elute a wide range of compounds. nih.gov |

| MS Detector | Time-of-Flight (TOF) Mass Spectrometer | Fast data acquisition for narrow GCxGC peaks and full spectral information. |

Biological Activity Studies in Vitro and Mechanistic Focus Strictly Excluding Clinical Human Trials, Dosage, Safety, Adverse Effects

In Vitro Receptor Binding and Enzyme Inhibition Studies

Assays for Ligand-Target Interactions in Purified Systems

No data is available on the ligand-target interactions of 5-Bromo-6-fluoro-1,3-dihydroisobenzofuran in purified systems.

Determination of IC50/Ki Values for Enzymatic Inhibition

There are no published studies that have determined the IC50 or Ki values for this compound against any enzymes.

Cellular Mechanism of Action in Model Cell Lines (Non-Human or in vitro human cell lines)

Investigation of Cellular Uptake and Subcellular Localization

Research on the cellular uptake and subcellular localization of this compound has not been reported.

Effects on Specific Signaling Pathways or Cellular Processes

There is no information available regarding the effects of this compound on any specific signaling pathways or cellular processes.

Target Identification and Validation Approaches (e.g., Affinity Proteomics)

No studies utilizing affinity proteomics or other target identification and validation approaches have been published for this compound.

Affinity Chromatography and Proteomic Approaches for Binding Partner Elucidation

There are no available studies that have utilized affinity chromatography or proteomic approaches to identify the binding partners of this compound. Such studies would be crucial in understanding its mechanism of action by isolating and identifying proteins or other macromolecules that it may interact with within a biological system.

Genetic Knockdown/Knockout Studies in Model Systems (Non-Human)

Investigations using genetic knockdown or knockout models to elucidate the biological function and potential targets of this compound have not been reported in the scientific literature. These techniques would be instrumental in determining the specific genes and pathways that may be modulated by the compound's activity.

Structure-Activity Relationship (SAR) Explorations for Biological Efficacy (In Vitro)

There is no published research on the structure-activity relationships of this compound and its analogs concerning their in vitro biological efficacy. SAR studies are essential for optimizing the potency and selectivity of a compound by systematically modifying its chemical structure and evaluating the effects of these changes on its biological activity. The absence of such data suggests that this line of investigation has not yet been undertaken or disclosed for this particular compound.

Intellectual Property and Patent Landscape Surrounding 5 Bromo 6 Fluoro 1,3 Dihydroisobenzofuran

Analysis of Key Patents Claiming Synthesis or Use of Related Dihydroisobenzofuran Derivatives

The patent landscape for dihydroisobenzofuran derivatives is active, primarily driven by their utility as key intermediates in the synthesis of pharmaceuticals and their inherent biological activities. researchgate.net Compounds with the 1,3-dihydroisobenzofuran structural framework are found in numerous natural products and bioactive molecules, making them attractive targets for chemical synthesis and patent protection. google.com

A notable example in this area is the patent for the preparation of 1-(4-fluorophenyl)-5-bromo-1,3-dihydroisobenzofuran, a key intermediate in the synthesis of the widely used antidepressant, Escitalopram. google.comwikipedia.org This highlights the commercial significance of bromo-substituted dihydroisobenzofurans. The synthesis detailed in patent CN103483300A involves a multi-step process starting from p-fluorobenzoate and 5-bromo-2-hydroxybenzaldehyde, culminating in the desired bromo-dihydroisobenzofuran derivative. google.com

Another patent, CN107954960B, discloses a novel method for preparing 1,3-dihydroisobenzofuran compounds from o-alkynyl benzyl (B1604629) alcohol compounds using a palladium and copper chloride catalyst system. google.com This patent aims to enrich the synthetic pathways available for this class of compounds, indicating ongoing innovation in manufacturing processes. google.com The development of new synthetic routes is crucial as it can lead to more efficient, cost-effective, and environmentally friendly production methods, which are themselves patentable inventions. google.com

The following table summarizes key patents related to the synthesis and application of dihydroisobenzofuran derivatives:

| Patent Number | Title | Key Claim/Invention | Assignee/Applicant | Relevance to Dihydroisobenzofurans |

|---|---|---|---|---|

| CN103483300A | Preparation method of 5-cyano-1-(4-fluorophenyl)-1,3-dihydroisobenzofuran | Describes a multi-step synthesis of 1-(4-fluorophenyl)-5-bromo-1,3-dihydroisobenzofuran as a crucial intermediate. google.com | Not specified in source | Directly involves the synthesis of a bromo-substituted dihydroisobenzofuran derivative for pharmaceutical use. google.com |

| CN107954960B | A kind of synthetic method of 1,3-dihydroisobenzofuran compounds | Claims a novel synthesis method using palladium and copper catalysts for the cyclization of o-alkynyl benzyl alcohols. google.com | Hunan First Normal University | Broadens the synthetic toolbox for the core 1,3-dihydroisobenzofuran structure. google.com |

| WO1996003396A1 | Dihydrobenzofuran and related compounds useful as anti-inflammatory agents | Covers substituted dihydrobenzofurans and related compounds for use in treating inflammation and pain. google.com | Not specified in source | Demonstrates the patenting of therapeutic applications for the broader class of dihydrobenzofuran-related compounds. google.com |

Emerging Patent Applications and Research Trends

The research and patenting trends for dihydroisobenzofuran derivatives are focused on two main areas: the development of novel and efficient synthetic methodologies and the exploration of their therapeutic potential across a range of diseases. The 1,3-dihydroisobenzofuran structure is a fundamental nucleus in many bioactive compounds, including those with anti-inflammatory, anti-histaminic, and anti-HIV activities. researchgate.net

Recent scientific literature and patent applications indicate a trend towards creating diverse libraries of these compounds to screen for various biological activities. researchgate.net The synthesis of 1,3-disubstituted isobenzofurans is an area of active investigation, as these derivatives are potent structural motifs with a wide array of biological functions. researchgate.net Research is also exploring the potential of dihydroisobenzofuran derivatives as radical scavengers, which could have applications in treating conditions associated with oxidative stress. researchgate.net

Furthermore, the field of heterocyclic chemistry, in general, is seeing innovations in green chemistry and one-pot synthesis procedures to create complex molecules more sustainably and efficiently. mdpi.com These advancements are likely to be reflected in future patent applications for dihydroisobenzofuran synthesis. The versatility of the dihydroisobenzofuran scaffold ensures that it will remain a subject of interest for medicinal chemists, leading to new patent applications covering novel compounds and their use in treating various diseases. researchgate.netresearchgate.net

Strategic Importance of Intellectual Property in Chemical Innovation for Related Compounds

Intellectual property, particularly patents, is a cornerstone of innovation in the chemical and pharmaceutical industries. ijsr.net For compounds like 5-Bromo-6-fluoro-1,3-dihydroisobenzofuran and its relatives, patents provide a crucial mechanism for protecting the significant investment required for research and development. ijsr.net

The strategic importance of IP in this field can be summarized as follows:

Protection of Innovation : Patents grant the inventor exclusive rights to their invention for a specific period, preventing others from making, using, or selling the patented compound or synthesis process. acs.org This protection is vital for companies to recoup their R&D expenditures and to secure a competitive advantage in the market.

Incentivizing Research and Development : The prospect of obtaining patent protection encourages companies to invest in the discovery and development of new chemical entities and improved manufacturing processes. ijsr.net Without the potential for market exclusivity, the financial risks associated with bringing a new drug or chemical product to market would be a significant deterrent to innovation.

Facilitating Licensing and Collaboration : A strong patent portfolio can be a valuable asset for licensing agreements and collaborations. acs.org Companies with patented compounds or technologies can license them to other firms, generating revenue and fostering partnerships that can accelerate the development and commercialization of new products.

Driving Economic Growth : Innovation in the chemical sector, supported by a robust IP system, contributes to economic growth by creating high-value products, generating employment, and advancing technology. msesupplies.comnih.gov

In the context of dihydroisobenzofuran derivatives, a patent covering a novel, efficient synthesis for a key intermediate or a new therapeutic use for a specific derivative can be of immense strategic value. It allows a company to control a critical part of the supply chain for a drug or to have exclusive rights to a new treatment, thereby securing its market position and driving further innovation in this important class of heterocyclic compounds. ijsr.netacs.org

Future Research Directions and Unaddressed Challenges in 5 Bromo 6 Fluoro 1,3 Dihydroisobenzofuran Chemistry

Development of Novel and Sustainable Synthetic Routes